molecular formula C19H28O11S2 B13420412 [(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate

[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate

Cat. No.: B13420412
M. Wt: 496.6 g/mol
InChI Key: NYKMIZRPZKYXHV-IKGGRYGDSA-N
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Description

[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate typically involves multiple steps. The process begins with the preparation of the core furo[2,3-d][1,3]dioxol structure, followed by the introduction of the methoxyphenyl and methanesulfonate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activities.

Comparison with Similar Compounds

[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H28O11S2

Molecular Weight

496.6 g/mol

IUPAC Name

[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate

InChI

InChI=1S/C19H28O11S2/c1-18(2)28-15-16(25-10-13-6-8-14(24-3)9-7-13)19(30-17(15)29-18,11-26-31(4,20)21)12-27-32(5,22)23/h6-9,15-17H,10-12H2,1-5H3/t15-,16+,17+/m1/s1

InChI Key

NYKMIZRPZKYXHV-IKGGRYGDSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=C(C=C3)OC)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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